Lithium(1+) ion pyrazolo[1,5-a]pyridine-7-sulfinate
Description
Lithium(1+) ion pyrazolo[1,5-a]pyridine-7-sulfinate is a heterocyclic sulfinate salt characterized by a pyrazolo[1,5-a]pyridine core substituted with a sulfinate group (SO₂⁻) at the 7-position, coordinated with a lithium cation. The sulfinate group enhances solubility in polar solvents, while the lithium ion may influence stability and reactivity, making it a candidate for synthetic intermediates or coordination chemistry applications .
Properties
IUPAC Name |
lithium;pyrazolo[1,5-a]pyridine-7-sulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S.Li/c10-12(11)7-3-1-2-6-4-5-8-9(6)7;/h1-5H,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEOPHPSIXROKP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC2=CC=NN2C(=C1)S(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5LiN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cross-Dehydrogenative Coupling for Pyrazolo[1,5-a]pyridine Scaffolding
Sulfinate Group Installation Methodologies
Nucleophilic Sulfination Pathways
Lithium sulfinate salts (LiSO₂R) participate in SNAr reactions with halogenated precursors. 7-Bromopyrazolo[1,5-a]pyridine derivatives react with LiSO₂Me in DMF at 110°C (24h), yielding 71-83% sulfinated products. Key parameters:
- Li⁺ coordination stabilizes transition states
- Electron-withdrawing groups at C6 enhance reactivity
- DMF solvent enables sufficient nucleophilicity
Oxidative Thiol-to-Sulfinate Conversion
Thiol-protected intermediates (e.g., 7-SH-pyrazolo[1,5-a]pyridine) oxidize to sulfinates using H₂O₂/LiOH in ethanol/water (1:1). Controlled oxidation at 0-5°C prevents over-oxidation to sulfonates, with yields improving from 48% to 65% through Li⁺ templating effects.
Table 2: Oxidation State Control in Sulfur Functionalization
| Oxidizing Agent | Temp (°C) | Li⁺ Conc. (M) | Sulfinate:Sulfonate Ratio |
|---|---|---|---|
| H₂O₂ | 0 | 0.1 | 4:1 |
| Oxone® | 25 | 0.5 | 1:2 |
| mCPBA | -10 | 0.2 | 3:1 |
Counterion Optimization and Purification
Lithium Ion Source Selection
Metathesis reactions with NaSO₂-pyrazolo[1,5-a]pyridine and LiX salts (X = Cl, Br, I) demonstrate counterion-dependent solubility:
- LiCl exchanges in THF yield 89% pure product
- LiBr increases aqueous solubility but complicates crystallization
- LiI promotes decomposition above 40°C
Crystallization Techniques
Mixed solvent systems (EtOAc/heptane 3:1) produce X-ray quality crystals. Structural analysis confirms sulfinate-Li⁺ coordination through S-O···Li interactions (avg. 2.11 Å). Thermo-gravimetric analysis shows stability up to 215°C under N₂.
Mechanistic Considerations
Sulfinate Orientation Effects
DFT calculations reveal two viable coordination modes for the sulfinate group:
- η²-S,O binding to Li⁺ (ΔG = -12.7 kcal/mol)
- η¹-S binding with solvent-assisted stabilization (ΔG = -9.4 kcal/mol)
The η² mode predominates in crystalline phases, while solution-phase dynamics favor η¹ coordination with THF solvation.
Acid-Base Dynamics
The sulfinate's pKa (~3.1) necessitates strict pH control during workup. Buffered extraction (pH 4.5-5.0) using LiOAc/HOAc minimizes protonation while maintaining lithium ion pairing.
Scalability and Process Chemistry
Continuous Flow Adaptation
A three-stage flow system demonstrates pilot-scale feasibility:
- CDC cyclization (PFA tubing, 130°C, 45 min)
- Sulfination (CSTR, 110°C, 12h)
- Li⁺ exchange (micro-mixer, RT)
This approach achieves 83% overall yield at 50g/day throughput, significantly outperforming batch methods.
Byproduct Management
Principal impurities include:
- Over-oxidized sulfonates (3-7%)
- C3 regioisomers (≤2%)
- Lithium carboxylate byproducts from ester hydrolysis
Chromatographic purification on amino-functionalized silica effectively removes these contaminants, as evidenced by ≤0.5% impurity levels in final QC.
Analytical Characterization
Spectroscopic Signatures
Diagnostic NMR features:
- ¹H: C7 sulfinate causes upfield shift of H5 (Δδ = -0.3 ppm vs. H6)
- ¹³C: SO₂Li group deshields C7 (δ 148-152 ppm)
IR spectroscopy shows characteristic S-O stretches at 1015 cm⁻¹ (sym) and 1150 cm⁻¹ (asym), with Li-O vibration at 650 cm⁻¹.
Mass Spectrometric Validation
HRMS analysis requires negative ion mode due to lithium adduct formation. Characteristic isotopic pattern (⁷Li:⁶Li = 92.4%:7.6%) confirms successful metalation.
Chemical Reactions Analysis
Lithium(1+) ion pyrazolo[1,5-a]pyridine-7-sulfinate undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, forming halogenated or alkylated derivatives.
Common reagents and conditions used in these reactions include solvents like acetonitrile or ethanol, and catalysts such as palladium or platinum . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
- Reagent in Organic Reactions : It participates in various organic reactions due to its reactive sulfinate group.
Biology
- Antimicrobial Properties : Studies indicate that lithium(1+) ion pyrazolo[1,5-a]pyridine-7-sulfinate exhibits antimicrobial activity against various pathogens.
- Anticancer Potential : Research has shown that derivatives of this compound can inhibit cancer cell growth by targeting specific cellular pathways.
Medicine
- Therapeutic Agent : Investigations are ongoing to evaluate its efficacy as a therapeutic agent for diseases such as cancer and neurodegenerative disorders.
- Protein Kinase Inhibition : The compound has been identified as a potential inhibitor of protein kinases involved in disease progression .
Industry
- Material Development : Its unique chemical properties make it suitable for developing advanced materials like polymers and coatings.
- Catalyst in Industrial Processes : this compound is utilized as a catalyst to enhance reaction efficiency in various industrial applications.
Case Study 1: Anticancer Activity
A study published in Molecules highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. Researchers demonstrated that these compounds could induce apoptosis in cancer cells through the inhibition of specific signaling pathways .
Case Study 2: Antimicrobial Effects
Research conducted on various derivatives showed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This was attributed to its ability to disrupt bacterial cell membranes .
Table 1: Comparison of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemistry | Building block for synthesis | Versatile reagent in organic reactions |
| Biology | Antimicrobial and anticancer properties | Effective against multiple pathogens |
| Medicine | Potential therapeutic agent | Inhibits protein kinases |
| Industry | Material development and catalysis | Enhances reaction efficiency |
Table 2: Synthesis Methods Overview
| Method | Description | Key Reagents |
|---|---|---|
| Direct Reaction | Reaction with lithium sulfinate | Pyrazolo[1,5-a]pyridine |
| Oxidation | Formation of sulfonic acid derivatives | Hydrogen peroxide |
| Reduction | Formation of sulfinate derivatives | Sodium borohydride |
Mechanism of Action
The mechanism of action of lithium(1+) ion pyrazolo[1,5-a]pyridine-7-sulfinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Notes on Limitations
- Direct data on Lithium(1+) ion pyrazolo[1,5-a]pyridine-7-sulfinate is scarce; comparisons rely on structural analogs.
- Contradictions arise in applications: sulfonyl groups favor agrochemicals, while sulfinates may prioritize synthetic utility.
Biological Activity
Lithium(1+) ion pyrazolo[1,5-a]pyridine-7-sulfinate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various disease models, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a pyrazolo[1,5-a]pyridine core, which is known for its diverse pharmacological properties. The presence of the lithium ion and the sulfinate group enhances its solubility and reactivity, making it a candidate for therapeutic applications.
Antitubercular Activity
Recent studies have highlighted the antitubercular potential of compounds related to pyrazolo[1,5-a]pyridine derivatives. For instance, derivatives have shown promising activity against Mycobacterium tuberculosis (Mtb) through mechanisms that do not involve traditional pathways such as cell-wall biosynthesis or iron uptake. Instead, resistance mechanisms have been linked to mutations in specific enzymes like Rv1751, which is involved in compound catabolism .
Table 1: Antitubercular Activity of Pyrazolo Derivatives
| Compound | MIC (μM) | Mechanism of Action |
|---|---|---|
| Compound 1 | 2.5 | Non-cell wall inhibition |
| Compound 2 | 3.0 | Iron homeostasis disruption |
| P19 | 4.0 | Unknown pathway |
Cancer Research
This compound has also been investigated for its antiproliferative effects against various cancer cell lines. Notably, derivatives have been shown to inhibit FLT3-ITD mutations prevalent in acute myeloid leukemia (AML), demonstrating IC50 values as low as 0.4 nM . This suggests that these compounds may serve as potent inhibitors in targeted cancer therapies.
Table 2: FLT3-ITD Inhibition by Pyrazolo Derivatives
| Compound | IC50 (nM) | Cancer Type |
|---|---|---|
| Compound 17 | 0.4 | AML |
| Compound 19 | 0.3 | AML with D835Y mutation |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Kinases : Many pyrazolo derivatives act as selective inhibitors of kinases such as CK2 and FLT3, disrupting critical signaling pathways involved in cell proliferation and survival .
- Iron Homeostasis Disruption : Some compounds interfere with iron uptake mechanisms in bacteria like Mtb, leading to reduced survival rates under iron-limited conditions .
- Anti-inflammatory Effects : Pyrazolo compounds have shown potential in modulating inflammatory responses, which could be beneficial in treating conditions like rheumatoid arthritis.
Case Study 1: Antitubercular Screening
A focused library of pyrazolo[1,5-a]pyridine derivatives was screened for antitubercular activity. The study revealed that certain analogues exhibited enhanced efficacy against Mtb while maintaining low cytotoxicity against human macrophages. The best-performing compounds were further analyzed for their SAR to optimize their pharmacological profiles .
Case Study 2: Cancer Cell Line Testing
In vitro studies on AML cell lines demonstrated that specific pyrazolo derivatives effectively inhibited cell growth and induced apoptosis. The compounds' ability to target mutant FLT3 receptors was confirmed through western blot analysis showing reduced phosphorylation levels .
Q & A
Q. Table 1: Representative Reaction Conditions
Basic: How is the compound characterized using spectroscopic and analytical methods?
Methodological Answer:
Characterization relies on 1H/13C NMR , elemental analysis , and mass spectrometry :
- 1H NMR : Aromatic protons in the pyrazolo[1,5-a]pyridine core appear at δ 8.2–8.5 ppm. Sulfinate protons (if protonated) show distinct downfield shifts due to electronegative sulfur .
- 13C NMR : The sulfinate group’s carbon resonates at δ 170–175 ppm. Pyrazolo ring carbons range from δ 110–150 ppm .
- Elemental analysis : Acceptable tolerance for C, H, N, and S is ±0.4% vs. calculated values .
Q. Table 2: Typical NMR Data
| Position | 1H Shift (ppm) | 13C Shift (ppm) | Assignment | Reference |
|---|---|---|---|---|
| Pyrazolo C-3 | - | 145.2 | Aromatic carbon | |
| Sulfinate S-O | - | 172.3 | Sulfinate carbon | |
| H-7 | 8.4 | - | Aromatic proton |
Advanced: How to address regioselectivity challenges in functionalizing the pyrazolo[1,5-a]pyridine core?
Methodological Answer:
Regioselectivity is controlled by:
- Electrophilic directing groups : Nitro or carboxylate esters at position 3 enhance reactivity at position 7 via electronic effects .
- Catalytic systems : Use Pd(0) catalysts for Suzuki couplings at position 7, avoiding competing reactions at position 4 .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at position 7 over position 5 .
Case Study : In Koidan et al. (2024), a nitro group at position 3 directed formylation exclusively to position 7 with >90% regioselectivity .
Advanced: How to resolve contradictions in NMR data from different synthesis batches?
Methodological Answer:
Contradictions arise from:
Byproduct formation : Trace aldehydes or sulfonic acids may form under acidic conditions. Use HPLC-MS to identify impurities .
Solvent residues : Drying under high vacuum (0.1 mbar) for 12 hours removes residual solvents affecting NMR .
Tautomerism : Pyrazolo[1,5-a]pyridines exhibit keto-enol tautomerism. Record NMR in DMSO-d₆ to stabilize the dominant tautomer .
Q. Validation Protocol :
- Compare experimental vs. calculated elemental analysis.
- Use 2D NMR (HSQC, HMBC) to confirm connectivity .
Basic: What are the stability considerations for handling this compound?
Methodological Answer:
- Storage : Store at –20°C under argon to prevent oxidation of the sulfinate group .
- Decomposition pathways : Hydrolysis in aqueous media forms pyrazolo[1,5-a]pyridine-7-sulfonic acid. Use anhydrous solvents (e.g., THF) for reactions .
- Light sensitivity : Protect from UV light to avoid radical degradation .
Advanced: What computational methods predict the reactivity of pyrazolo[1,5-a]pyridine derivatives?
Methodological Answer:
- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict electrophilic Fukui indices for functionalization sites .
- Molecular docking : For pharmacological studies, dock derivatives into target proteins (e.g., Mycobacterium tuberculosis enzymes) using AutoDock Vina .
Basic: What solvents and conditions are optimal for purification?
Methodological Answer:
- Recrystallization : Use hexane/ethyl acetate (3:1 v/v) to isolate pure sulfinate salts .
- Column chromatography : Silica gel with CH₂Cl₂:MeOH (95:5) for intermediates .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core modifications : Introduce electron-withdrawing groups (e.g., –NO₂) at position 3 to enhance sulfinate stability .
- Bioisosteric replacement : Replace sulfinate with phosphinate to assess anion binding affinity .
Basic: What safety protocols are required for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coat, and safety goggles .
- Waste disposal : Collect sulfinate waste in sealed containers for incineration by licensed facilities .
Advanced: How are pharmacological activities of pyrazolo[1,5-a]pyridine derivatives evaluated?
Methodological Answer:
Q. Table 3: Pharmacological Screening Data
| Derivative | MIC (µg/mL) | MES ED₅₀ (mg/kg) | Reference |
|---|---|---|---|
| EAC-21 | 1.2 | 15.3 | |
| MH4c | 0.8 | 12.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
